molecular formula C9H4BrNO5 B6179969 5-bromo-7-nitro-1-benzofuran-2-carboxylic acid CAS No. 1221448-67-4

5-bromo-7-nitro-1-benzofuran-2-carboxylic acid

Cat. No.: B6179969
CAS No.: 1221448-67-4
M. Wt: 286
InChI Key:
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Description

5-bromo-7-nitro-1-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by the presence of bromine and nitro functional groups. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-nitro-1-benzofuran-2-carboxylic acid typically involves the reaction of 5-bromo-1-benzofuran with nitrophenol to obtain the substituted product. This product is then subjected to reduction and esterification steps to yield the final compound .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as free radical cyclization and proton quantum tunneling has been reported to enhance the efficiency of benzofuran ring construction .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various halogens .

Scientific Research Applications

5-bromo-7-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-7-nitro-1-benzofuran-2-carboxylic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-7-nitro-1-benzofuran-2-carboxylic acid involves the bromination of 1-benzofuran-2-carboxylic acid followed by nitration of the resulting compound.", "Starting Materials": [ "1-benzofuran-2-carboxylic acid", "Bromine", "Concentrated sulfuric acid", "Concentrated nitric acid" ], "Reaction": [ "1. Dissolve 1-benzofuran-2-carboxylic acid in glacial acetic acid.", "2. Add bromine dropwise to the solution while stirring at room temperature until the solution turns yellow.", "3. Add concentrated sulfuric acid dropwise to the solution while stirring at room temperature until the solution turns red-brown.", "4. Heat the solution to 80-90°C for 2-3 hours.", "5. Cool the solution to room temperature and pour it into ice-cold water.", "6. Collect the precipitate by filtration and wash it with water.", "7. Dissolve the precipitate in concentrated nitric acid.", "8. Heat the solution to 60-70°C for 2-3 hours.", "9. Cool the solution to room temperature and pour it into ice-cold water.", "10. Collect the precipitate by filtration and wash it with water.", "11. Dry the product in a vacuum oven at 60-70°C." ] }

CAS No.

1221448-67-4

Molecular Formula

C9H4BrNO5

Molecular Weight

286

Purity

95

Origin of Product

United States

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